2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including multiple methoxy and methyl groups attached to aromatic rings, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the sulfonamide intermediate.
Acylation Reaction: The sulfonamide intermediate is then reacted with 3,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group results in the formation of an amine.
Scientific Research Applications
2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its structural features, such as the presence of methoxy and methyl groups, which influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and structural arrangement The presence of both sulfonamide and acetamide groups, along with multiple methoxy and methyl substituents, distinguishes it from other similar compounds
Properties
Molecular Formula |
C25H28N2O5S |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-17-6-11-22(12-7-17)33(29,30)27(21-10-13-23(31-4)24(15-21)32-5)16-25(28)26-20-9-8-18(2)19(3)14-20/h6-15H,16H2,1-5H3,(H,26,28) |
InChI Key |
VBEUSHOICVSZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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